

Solubility of Lanthanum Oxalate in Acidic Solutions: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

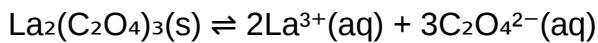
Compound Name: *Lanthanum oxalate*

Cat. No.: *B1582769*

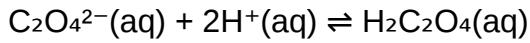
[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the solubility of **lanthanum oxalate** in acidic solutions. **Lanthanum oxalate** ($\text{La}_2(\text{C}_2\text{O}_4)_3$), an inorganic salt, is characterized by its poor solubility in water but demonstrates increased solubility in acidic environments. This property is pivotal in various industrial applications, including the separation and purification of lanthanum and other rare earth elements. Understanding the dissolution behavior of **lanthanum oxalate** in different acidic media is crucial for optimizing these processes and for the development of novel applications in fields such as materials science and pharmaceuticals.


Physicochemical Properties of Lanthanum Oxalate

Lanthanum oxalate is a white crystalline solid. Its low solubility in aqueous solutions is quantified by its solubility product constant (K_{sp}).


Property	Value	Reference
Chemical Formula	$\text{La}_2(\text{C}_2\text{O}_4)_3$	
Molar Mass	541.87 g/mol	[1]
Appearance	Colorless crystals	[1]
Solubility in Water	Poorly soluble	[1]
Solubility in Acids	Soluble	[2]
Solubility Product (K _{sp})	1×10^{-25}	[3] [4]

Solubility in Acidic Solutions

The solubility of **lanthanum oxalate** significantly increases in acidic solutions due to the reaction of the oxalate ion ($\text{C}_2\text{O}_4^{2-}$), a weak base, with hydrogen ions (H^+). This reaction forms the hydrogen oxalate ion (HC_2O_4^-) and oxalic acid ($\text{H}_2\text{C}_2\text{O}_4$), thereby reducing the concentration of free oxalate ions in the solution. According to Le Chatelier's principle, the dissolution equilibrium of **lanthanum oxalate** shifts to the right, favoring the dissolution of the salt.

In the presence of an acid:

While it is widely acknowledged that **lanthanum oxalate** is soluble in mineral acids such as hydrochloric acid (HCl), nitric acid (HNO₃), and sulfuric acid (H₂SO₄), comprehensive quantitative data on its solubility under varying acid concentrations and temperatures is not readily available in published literature. The synthesis of **lanthanum oxalate** often occurs in acidic media, which implies a certain degree of solubility is necessary for the reaction to proceed.[\[1\]](#)[\[5\]](#) Furthermore, processes for recovering lanthanum from various materials often utilize acidic leaching, underscoring its solubility in these conditions.[\[6\]](#)[\[7\]](#)

One study on the precipitation of lanthanum from a spent catalyst solution using oxalic acid investigated pH values of 1.0, 1.5, and 2.0 at temperatures of 60°C, 80°C, and 90°C. This

research, while focused on precipitation, indirectly suggests that at lower pH values (i.e., higher acidity), the conditions are less favorable for precipitation, implying higher solubility. Another study details a gravimetric method for lanthanum determination by precipitation as **lanthanum oxalate** at a pH of 1.2, a condition chosen to minimize solubility.^[8]

Experimental Protocols

Detailed experimental protocols for the dissolution of **lanthanum oxalate** are not extensively documented. However, based on standard solubility testing procedures and information from precipitation protocols, a general methodology for determining the solubility of **lanthanum oxalate** in acidic solutions can be outlined.

General Experimental Protocol for Determining Solubility

This protocol describes a general method for determining the equilibrium solubility of **lanthanum oxalate** in an acidic solution at a specific temperature.

Materials:

- **Lanthanum oxalate** ($\text{La}_2(\text{C}_2\text{O}_4)_3$) powder
- Selected acid (e.g., HCl, HNO₃, H₂SO₄) of desired concentration
- Deionized water
- Constant temperature water bath or incubator
- Magnetic stirrer and stir bars
- Filtration apparatus (e.g., syringe filters with a pore size of 0.22 µm or less)
- Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) or other suitable analytical instrument for lanthanum quantification
- Calibrated pH meter

Procedure:

- Preparation of Saturated Solution:
 - Add an excess amount of **lanthanum oxalate** powder to a known volume of the acidic solution in a sealed container. The excess solid ensures that the solution becomes saturated.
 - Place the container in a constant temperature water bath set to the desired experimental temperature.
 - Stir the suspension vigorously using a magnetic stirrer to facilitate the dissolution process and ensure equilibrium is reached. The time required to reach equilibrium should be determined experimentally but is typically several hours to days.
- Sample Collection and Preparation:
 - Once equilibrium is reached, cease stirring and allow the undissolved solid to settle.
 - Carefully withdraw a known volume of the supernatant using a syringe.
 - Immediately filter the collected supernatant through a syringe filter to remove any suspended solid particles. This step is critical to prevent artificially high solubility measurements.
 - Dilute the filtered sample with an appropriate matrix (e.g., dilute nitric acid) to a concentration range suitable for the analytical instrument.
- Analysis of Lanthanum Concentration:
 - Determine the concentration of lanthanum in the diluted sample using a calibrated ICP-OES or a similar sensitive analytical technique.
 - Perform the analysis in triplicate to ensure accuracy and precision.
- Calculation of Solubility:
 - Calculate the concentration of lanthanum in the original saturated solution by accounting for the dilution factor.

- Express the solubility in desired units, such as grams per 100 mL (g/100 mL) or moles per liter (mol/L).

Protocol for Gravimetric Analysis of Lanthanum via Oxalate Precipitation

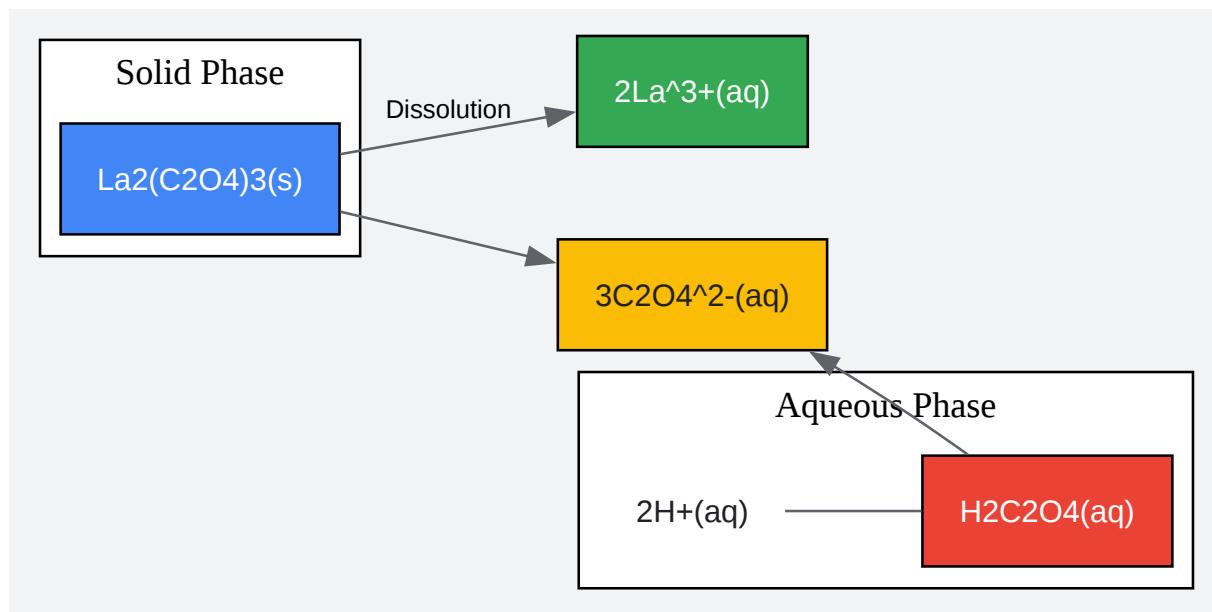
This protocol, adapted from a method for purity analysis of lanthanum oxide, details the precipitation of **lanthanum oxalate** from an acidic solution, which is the reverse of dissolution and provides insights into the conditions of low solubility.[\[8\]](#)

Materials:

- Lanthanum-containing sample solution
- Hydrochloric acid (HCl)
- Ammonium hydroxide (NH₄OH)
- Diethyl oxalate/ethanol solution (50%)
- Oxalic acid solution (2%)
- Deionized water
- Hot plate
- Filter paper
- Platinum crucible
- Muffle furnace

Procedure:

- Sample Preparation:
 - Dissolve the lanthanum-containing sample in HCl.

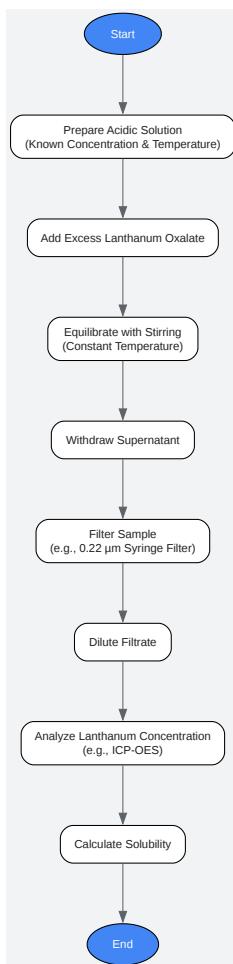

- Adjust the pH of the solution to 1.2 using NH₄OH.[8]
- Precipitation:
 - Heat the solution to 120°C on a hot plate.
 - Add a 50% diethyl oxalate/ethanol solution to the heated sample solution. Diethyl oxalate slowly hydrolyzes to produce oxalate ions, leading to a homogeneous precipitation of crystalline **lanthanum oxalate**.[8]
 - Maintain the solution at 120°C overnight to ensure complete precipitation.[8]
- Filtration and Washing:
 - Allow the solution to cool to room temperature.
 - Filter the **lanthanum oxalate** precipitate using filter paper.
 - Wash the precipitate first with deionized water and then with a 2% oxalic acid solution to remove impurities.[8]
- Gravimetric Determination:
 - Transfer the precipitate to a platinum crucible.
 - Heat the crucible in a muffle furnace at a high temperature (e.g., 900°C) to convert the **lanthanum oxalate** to lanthanum oxide (La₂O₃).
 - Determine the mass of the resulting lanthanum oxide and calculate the initial amount of lanthanum.

Visualizations

Chemical Equilibrium of Lanthanum Oxalate Dissolution in Acid

The following diagram illustrates the chemical equilibrium of **lanthanum oxalate** dissolution in an acidic solution. The addition of H⁺ ions shifts the equilibrium towards the formation of oxalic

acid, thereby increasing the dissolution of **lanthanum oxalate**.



[Click to download full resolution via product page](#)

Caption: Dissolution equilibrium of **lanthanum oxalate** in acid.

Experimental Workflow for Solubility Determination

The diagram below outlines a typical experimental workflow for determining the solubility of **lanthanum oxalate** in an acidic medium.

[Click to download full resolution via product page](#)

Caption: Workflow for solubility determination.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Lanthanum oxalate - Wikipedia [en.wikipedia.org]
- 2. echemi.com [echemi.com]
- 3. Solved $K_{sp} = 1 \times 10^{-25}$ A 25.00 ml solution containing 0.0300 M | Chegg.com [chegg.com]

- 4. Solved Calculate the molar solubility of lanthanum oxalate | Chegg.com [chegg.com]
- 5. prepchem.com [prepchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Lanthanum - Wikipedia [en.wikipedia.org]
- 8. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- To cite this document: BenchChem. [Solubility of Lanthanum Oxalate in Acidic Solutions: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1582769#lanthanum-oxalate-solubility-in-acidic-solutions>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com